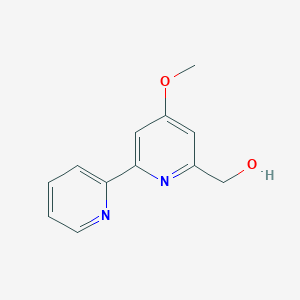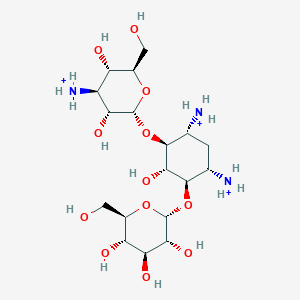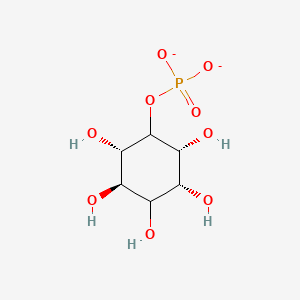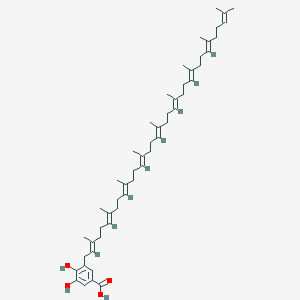
3-Nonaprenyl-4,5-dihydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nonaprenyl-4,5-dihydroxybenzoic acid is a dihydroxybenzoic acid that is 3,4-dihydroxybenzoic acid in which the hydrogen at position 5 is substituted by a nonaprenyl group. It is a dihydroxybenzoic acid and a member of catechols. It is a conjugate acid of a 3-nonaprenyl-4,5-dihydroxybenzoate.
Aplicaciones Científicas De Investigación
Enzymatic Reactions and Ubiquinone Synthesis
A study by Gupta and Rudney (1985) explored the role of 4-hydroxybenzoate polyprenyltransferase in rat liver, an enzyme crucial in ubiquinone synthesis. This enzyme catalyzes the step combining the benzoquinone ring precursor with the polyisoprenoid side chain, producing compounds like 3-polyprenyl-4-hydroxybenzoate, a precursor for ubiquinone. When nonaprenyl pyrophosphate was used as a polyprenyl side chain source, 3-nonaprenyl-4-hydroxybenzoate was the primary product, highlighting its significance in ubiquinone biosynthesis (Gupta & Rudney, 1985).
Distribution and Properties in Biological Systems
The distribution and properties of nonaprenyl-4-hydroxybenzoate transferase, involved in ubiquinone biosynthesis, were examined by Kalén et al. (1990). This study found that nonaprenyl-4-hydroxybenzoate is produced as an intermediate in this process, particularly in rat liver, kidney, and spleen. The enzyme was localized in various cellular compartments, such as the endoplasmic reticulum-Golgi system, highlighting its importance in the cellular distribution of ubiquinone-9 (Kalén et al., 1990).
Role in Antioxidant Activity
Hydroxybenzoic acids, including dihydroxybenzoic acid derivatives, have been studied for their antioxidant properties. Marinova and Yanishlieva (2003) investigated the antioxidative properties of several phenolic acids, including dihydroxybenzoic acids, in the autoxidation of sunflower oil. Their research highlighted the potential antioxidative benefits of these compounds, which could be related to 3-nonaprenyl-4,5-dihydroxybenzoic acid’s role in preventing oxidative stress (Marinova & Yanishlieva, 2003).
Potential in Photodegradation and Wastewater Treatment
A study on the photodegradation of parabens by Gmurek et al. (2015) identified hydroxybenzoic acid derivatives as major transformation products. This implies that compounds like 3-nonaprenyl-4,5-dihydroxybenzoic acid could have potential applications in the photodegradation process and wastewater treatment, aiding in the breakdown of harmful substances (Gmurek et al., 2015).
Antibacterial Applications
Research by Malami, Gibbons, and Malkinson (2014) synthesized 3-Farnesyl-2-hydroxybenzoic acid, closely related to 3-nonaprenyl-4,5-dihydroxybenzoic acid, and found it to have antibacterial activity. This study suggests potential antibacterial applications for similar compounds, highlighting the relevance of 3-nonaprenyl-4,5-dihydroxybenzoic acid in medicinal research (Malami, Gibbons, & Malkinson, 2014).
Propiedades
Nombre del producto |
3-Nonaprenyl-4,5-dihydroxybenzoic acid |
|---|---|
Fórmula molecular |
C52H78O4 |
Peso molecular |
767.2 g/mol |
Nombre IUPAC |
3,4-dihydroxy-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzoic acid |
InChI |
InChI=1S/C52H78O4/c1-39(2)19-11-20-40(3)21-12-22-41(4)23-13-24-42(5)25-14-26-43(6)27-15-28-44(7)29-16-30-45(8)31-17-32-46(9)33-18-34-47(10)35-36-48-37-49(52(55)56)38-50(53)51(48)54/h19,21,23,25,27,29,31,33,35,37-38,53-54H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,55,56)/b40-21+,41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+ |
Clave InChI |
FMSCZYMOUYOENK-OPSRSWOASA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)O)O)C)C)C)C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







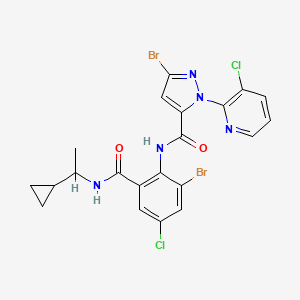
![(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1261312.png)
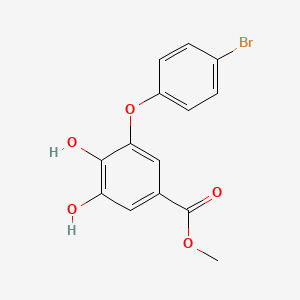
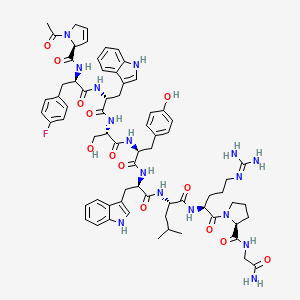

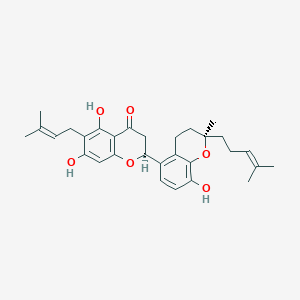
![3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1261320.png)
